molecular formula C22H23Cl2N3O3 B11160811 1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160811
M. Wt: 448.3 g/mol
InChI Key: NBZMALNDCZAVET-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dichlorophenyl group, and a carbamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the dichlorophenyl group, and the attachment of the carbamoyl group. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction, where a dichlorophenyl halide reacts with an appropriate nucleophile.

    Attachment of the Carbamoyl Group: This can be accomplished through a carbamoylation reaction, where an amine reacts with a carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-2-carboxamide
  • 1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-4-carboxamide

Uniqueness

1-butyl-N-{4-[(3,4-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the carbamoyl group on the pyrrolidine ring can significantly influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H23Cl2N3O3

Molecular Weight

448.3 g/mol

IUPAC Name

1-butyl-N-[4-[(3,4-dichlorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23Cl2N3O3/c1-2-3-10-27-13-15(11-20(27)28)22(30)25-16-6-4-14(5-7-16)21(29)26-17-8-9-18(23)19(24)12-17/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,25,30)(H,26,29)

InChI Key

NBZMALNDCZAVET-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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